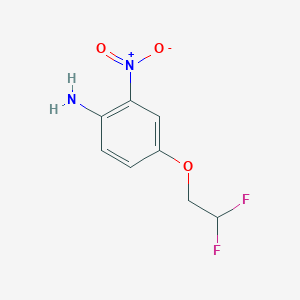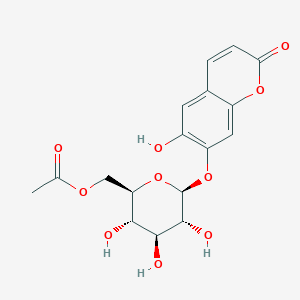
Prionanthoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prionanthoside is a natural product used in research related to life sciencesThe compound has the molecular formula C17H18O10 and a molecular weight of 382.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Prionanthoside involves several steps, typically starting from naturally occurring precursors. The exact synthetic route can vary, but it generally includes the following steps:
Extraction: The initial step involves extracting the natural precursor from plant sources.
Purification: The extracted compound is then purified using chromatographic techniques.
Chemical Modification: The purified compound undergoes chemical modifications, such as glycosylation, to form this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its natural origin. advancements in biotechnology and synthetic biology may enable large-scale production through microbial fermentation and enzymatic synthesis.
Chemical Reactions Analysis
Types of Reactions: Prionanthoside can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Prionanthoside has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its potential role in cellular signaling and metabolic pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Prionanthoside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Enzyme Inhibition: this compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling.
Gene Expression: this compound may influence gene expression, leading to changes in protein synthesis and cellular function
Comparison with Similar Compounds
Prionanthoside can be compared with other glycosides and natural products, such as:
Quercetin: A flavonoid glycoside with antioxidant properties.
Rutin: Another glycoside known for its anti-inflammatory effects.
Kaempferol: A flavonoid with potential anticancer properties.
Uniqueness: this compound is unique due to its specific molecular structure and the presence of multiple hydroxyl groups, which contribute to its diverse biological activities. Its natural origin and potential therapeutic applications make it a valuable compound for research and development .
Properties
Molecular Formula |
C17H18O10 |
|---|---|
Molecular Weight |
382.3 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C17H18O10/c1-7(18)24-6-12-14(21)15(22)16(23)17(27-12)26-11-5-10-8(4-9(11)19)2-3-13(20)25-10/h2-5,12,14-17,19,21-23H,6H2,1H3/t12-,14-,15+,16-,17-/m1/s1 |
InChI Key |
HUYSUIPBOBFBTQ-USACIQFYSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(C=C3C=CC(=O)OC3=C2)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C=CC(=O)OC3=C2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]carbamate](/img/structure/B13433165.png)
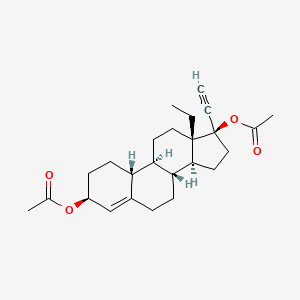
![1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethanol](/img/structure/B13433179.png)
![N-[(6-chloropyridin-3-yl)methyl]-N-ethyl-N'-methylmethanimidamide](/img/structure/B13433184.png)
![2-amino-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13433185.png)

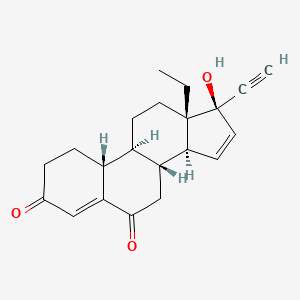
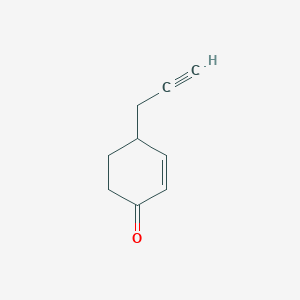
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13433199.png)
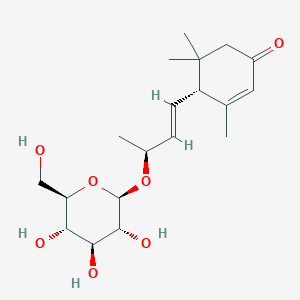

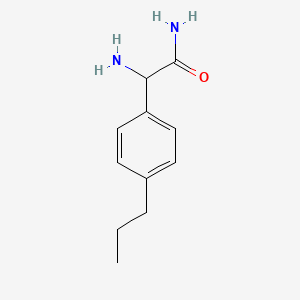
![N,2,3-trimethyl-N-[2-(4-methyl-3-sulfamoylanilino)pyrimidin-4-yl]indazol-6-amine oxide](/img/structure/B13433226.png)
